Allopurinol riboside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

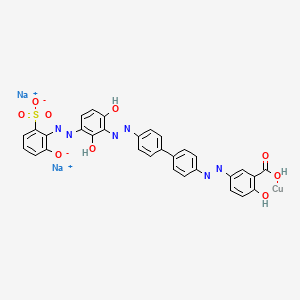

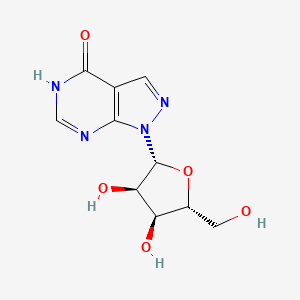

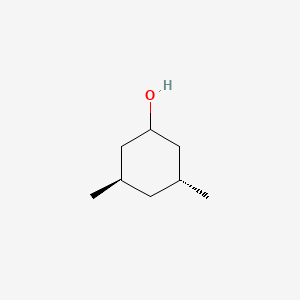

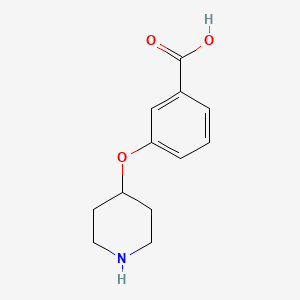

Allopurinol riboside is a nucleoside analogue that is allopurinol with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a metabolite. It is functionally related to an allopurinol.

This compound is a nucleoside analogue of [allopurinol] with a beta-D-ribofuranosyl moiety at the 1-position.

This compound is a natural product found in Trypanosoma brucei with data available.

Mécanisme D'action

Target of Action

Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of this compound is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . This compound competitively inhibits the action of PNP .

Mode of Action

this compound works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .

Biochemical Pathways

The inhibition of PNP by this compound affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, this compound prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .

Pharmacokinetics

It is known that allopurinol, the parent compound of this compound, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into this compound .

Result of Action

The inhibition of PNP by this compound and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of this compound . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .

Analyse Biochimique

Biochemical Properties

Allopurinol riboside interacts with various enzymes and biomolecules. It is an inhibitor of orotidine 5′-monophosphate (OMP) decarboxylase from Plasmodium falciparum . Allopurinol, from which this compound is derived, decreases the production of uric acid by stopping the biochemical reactions that precede its formation . This process involves interactions with enzymes such as xanthine oxidase .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, allopurinol, the parent compound of this compound, has been found to disrupt ATP production and energy distribution through influences on the creatine kinase circuit . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on enzyme activity and gene expression. As an inhibitor of OMP decarboxylase, this compound exerts its effects at the molecular level . Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This could suggest similar mechanisms for this compound.

Temporal Effects in Laboratory Settings

Studies on allopurinol, its parent compound, have shown that it can disrupt purine metabolism and increase damage in experimental colitis .

Dosage Effects in Animal Models

Studies on allopurinol, its parent compound, have shown that it can reduce body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats .

Metabolic Pathways

This compound is involved in the purine metabolic pathway. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage . This suggests that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

Allopurinol, its parent compound, is known to be rapidly and extensively metabolised to oxypurinol (oxipurinol), and the hypouricaemic efficacy of allopurinol is due very largely to this metabolite .

Subcellular Localization

Studies on allopurinol, its parent compound, have shown that it can disrupt ATP production and energy distribution through influences on the creatine kinase circuit , suggesting that this compound may also have effects on subcellular localization.

Propriétés

Numéro CAS |

16220-07-8 |

|---|---|

Formule moléculaire |

C10H12N4O5 |

Poids moléculaire |

268.23 g/mol |

Nom IUPAC |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18) |

Clé InChI |

KFQUAMTWOJHPEJ-UHFFFAOYSA-N |

SMILES |

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

SMILES isomérique |

C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canonique |

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Q1: What is the primary mechanism of action of allopurinol riboside?

A1: this compound exerts its anti-parasitic effect by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in susceptible organisms like Leishmania and Trypanosoma species. [, , ]

Q2: How does the inhibition of HGPRT affect these parasites?

A2: HGPRT plays a critical role in the purine salvage pathway, crucial for synthesizing purine nucleotides needed for DNA and RNA synthesis. Inhibiting HGPRT disrupts this pathway, ultimately hindering parasite growth and replication. [, , ]

Q3: Are mammalian cells similarly affected by this compound?

A3: While this compound can inhibit HGPRT in mammalian cells, its effect is significantly weaker compared to the potent inhibition observed in Leishmania and Trypanosoma species. [, ] This difference in sensitivity forms the basis for its potential as an anti-parasitic agent.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further investigation using external resources would be necessary to obtain this information.

Q5: Is there any information available about its spectroscopic properties?

A5: One study investigates the ultrafast excited state dynamics of this compound using fluorescence up-conversion techniques. [] This research focuses on understanding the molecule's behavior upon light absorption and subsequent energy relaxation, providing insights into its photophysical properties.

Q6: What is known about the absorption of this compound?

A6: this compound exhibits incomplete absorption following oral administration, leading to lower-than-expected plasma concentrations. [] This incomplete absorption has implications for its bioavailability and requires further investigation to optimize its therapeutic use.

Q7: How is this compound metabolized in the body?

A7: this compound is metabolized into oxipurinol and allopurinol, both of which are excreted in the urine. [, ] The ratio of these metabolites varies depending on the dosage and individual patient factors.

Q8: Does probenecid affect the pharmacokinetics of this compound?

A8: Yes, probenecid has been shown to reduce the renal clearance of this compound, thereby increasing its plasma half-life and overall plasma levels. [] This interaction can be exploited to enhance its therapeutic efficacy.

Q9: What is the in vitro efficacy of this compound against Leishmania species?

A9: this compound demonstrates activity against various Leishmania species in vitro, including L. tropica, L. major, L. donovani, L. brasiliensis, and L. mexicana. [, , , ]

Q10: Has this compound been evaluated in animal models of leishmaniasis?

A10: Yes, studies show that this compound can control, but not eliminate, infections with a sensitive strain of Leishmania in both tissue culture and mice. []

Q11: What about its efficacy in human clinical trials for leishmaniasis?

A11: Clinical trials evaluating the efficacy of this compound in treating cutaneous leishmaniasis have shown mixed results. While some studies report clinical improvement and parasitological cure in a subset of patients, others indicate a lower efficacy compared to standard treatments like pentavalent antimony. [, ]

Q12: Have any specific drug delivery strategies been investigated for this compound?

A14: Researchers have explored the use of glycosylated polymers, particularly mannose-substituted poly-L-lysine, as a carrier molecule to target this compound specifically to macrophages, the primary host cells for Leishmania parasites. [] This approach aims to enhance drug delivery to the site of infection and potentially improve its therapeutic index.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)